molecular formula C11H15N3O5 B10784178 Anaxirone CAS No. 99212-42-7

Anaxirone

Cat. No.: B10784178
CAS No.: 99212-42-7
M. Wt: 269.25 g/mol
InChI Key: ZTXDHEQQZVFGPK-UHFFFAOYSA-N
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Description

Anaxirone is a synthetic triepoxide alkylating agent with potential antineoplastic activity. It functions by alkylating DNA via actual or derived epoxide groups, leading to the inhibition of DNA synthesis. This compound has demonstrated a broad spectrum of antineoplastic activity against experimental tumors, including those resistant to other alkylating agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anaxirone is synthesized through a series of chemical reactions involving the formation of triepoxide groups. The synthetic route typically involves the reaction of 1,2,4-triazolidine-3,5-dione with epichlorohydrin under basic conditions to form the triepoxide structure. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Anaxirone undergoes several types of chemical reactions, primarily involving its epoxide groups. These reactions include:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized epoxide derivatives, while substitution reactions can produce a range of substituted triazolidine derivatives .

Scientific Research Applications

Anaxirone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study the reactivity of triepoxide compounds.

    Biology: Investigated for its potential to inhibit DNA synthesis in various biological systems.

    Medicine: Explored for its antineoplastic activity against different types of cancer, including those resistant to other treatments.

    Industry: Utilized in the development of new pharmaceuticals and chemical products .

Mechanism of Action

Anaxirone exerts its effects by alkylating DNA through its epoxide groups. This alkylation leads to the formation of cross-links in the DNA strands, inhibiting DNA synthesis and ultimately causing cell death. The primary molecular targets are the nucleophilic sites in the DNA, such as the N7 position of guanine. The pathways involved include the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

Comparison: Anaxirone is unique due to its triepoxide structure, which provides a distinct mechanism of DNA alkylation compared to other alkylating agents. While compounds like cyclophosphamide and ifosfamide also alkylate DNA, they do so through different functional groups and mechanisms. This compound’s ability to form multiple epoxide groups allows for more extensive DNA cross-linking, potentially leading to higher efficacy against resistant tumors .

Properties

IUPAC Name

1,2,4-tris(oxiran-2-ylmethyl)-1,2,4-triazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXDHEQQZVFGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868451
Record name 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99212-42-7, 77658-97-0
Record name Stereoisomer of 1,2,4-tris(oxiranylmethyl)-1,2,4-triazolidine-3,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99212-42-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Tris(2-oxiranylmethyl)-1,2,4-triazolidine-3,5-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=77658-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anaxirone [INN]
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Record name NSC-332488
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Record name 1,2,4-Tris[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione
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Record name Anaxirone
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Record name ANAXIRONE
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